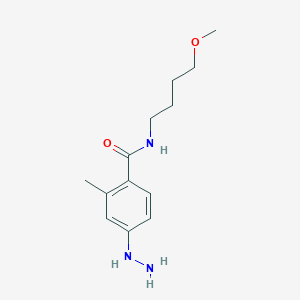![molecular formula C8H15Cl2N3O2 B14792469 7-amino-2-methyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione;dihydrochloride](/img/structure/B14792469.png)
7-amino-2-methyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-amino-2-methyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione;dihydrochloride is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. This compound is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolopyrazine derivatives, including 7-amino-2-methyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione;dihydrochloride, involves several steps:
Cross-Coupling Reaction: The pyrrole ring is cross-coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of Propargylamine: Propargylamine is added to the obtained acetylenes to form N-propargylenaminones.
Intramolecular Cyclization: The prepared propargylic derivatives undergo intramolecular cyclization, catalyzed by Cs₂CO₃/DMSO, to achieve the Z-configuration of (acylmethylidene)pyrrolo[1,2-a]pyrazines.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The process is optimized for yield and purity, ensuring the compound meets the required standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
7-amino-2-methyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
7-amino-2-methyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione;dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s antimicrobial and antiviral properties make it valuable in biological research.
Medicine: Its antitumor and anti-inflammatory activities are explored for potential therapeutic applications.
Industry: The compound’s antioxidant properties are utilized in various industrial applications.
Mécanisme D'action
The exact mechanism of action for 7-amino-2-methyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione;dihydrochloride is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Kinase Inhibition: The compound inhibits kinase activity, which is crucial for cell signaling and growth.
Antioxidant Activity: It neutralizes free radicals, preventing oxidative stress and damage to cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
5H-pyrrolo[2,3-b]pyrazine Derivatives: These compounds show more activity on kinase inhibition compared to pyrrolo[1,2-a]pyrazine derivatives.
Pyrrolone and Pyrrolidinone Derivatives: These compounds are also biologically active and used in drug discovery.
Propriétés
Formule moléculaire |
C8H15Cl2N3O2 |
|---|---|
Poids moléculaire |
256.13 g/mol |
Nom IUPAC |
7-amino-2-methyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione;dihydrochloride |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-10-4-7(12)11-3-5(9)2-6(11)8(10)13;;/h5-6H,2-4,9H2,1H3;2*1H |
Clé InChI |
SVYXOKLESYKYOX-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(=O)N2CC(CC2C1=O)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B14792400.png)




![rel-tert-Butyl (3aR,6aR)-2-(2-(benzyloxy)-2-oxoethyl)hexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B14792428.png)
![N-{9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}benzamide](/img/structure/B14792434.png)
![7-Chlorothieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B14792435.png)

![2-amino-N-cyclopropyl-N-[(4-nitrophenyl)methyl]propanamide](/img/structure/B14792448.png)



